Methyl 9-oxo-9H-thioxanthene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-oxo-9H-thioxanthene-1-carboxylate is a chemical compound with the molecular formula C15H10O3SThis compound is part of the thioxanthene family, which is known for its diverse applications in various fields, including organic chemistry and photochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-oxo-9H-thioxanthene-1-carboxylate typically involves the esterification of 9-oxo-9H-thioxanthene-1-carboxylic acid. This reaction is carried out using methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to distillation and recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 9-oxo-9H-thioxanthene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated thioxanthenes.
Wissenschaftliche Forschungsanwendungen
Methyl 9-oxo-9H-thioxanthene-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 9-oxo-9H-thioxanthene-1-carboxylate involves its role as a photocatalyst. It absorbs light and undergoes a transition to an excited state, which can then participate in various chemical reactions. The compound’s high triplet energy and long triplet lifetime make it effective in facilitating photochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioxanthone: Similar in structure but lacks the carboxylate ester group.
Xanthone: Contains an oxygen atom instead of sulfur in the thioxanthene ring.
Fluoren-9-one: Similar aromatic ketone but with different photophysical properties.
Uniqueness
Methyl 9-oxo-9H-thioxanthene-1-carboxylate is unique due to its specific functional groups, which confer distinct photophysical properties and reactivity. Its ability to act as a photocatalyst in various organic reactions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
77084-33-4 |
---|---|
Molekularformel |
C15H10O3S |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
methyl 9-oxothioxanthene-1-carboxylate |
InChI |
InChI=1S/C15H10O3S/c1-18-15(17)10-6-4-8-12-13(10)14(16)9-5-2-3-7-11(9)19-12/h2-8H,1H3 |
InChI-Schlüssel |
MLCOFATYVJHBED-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=CC=C1)SC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.